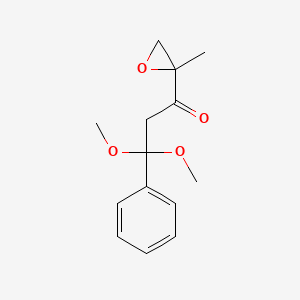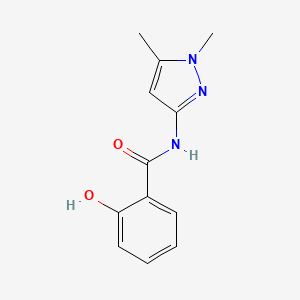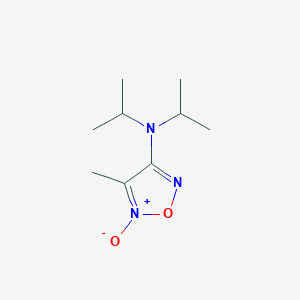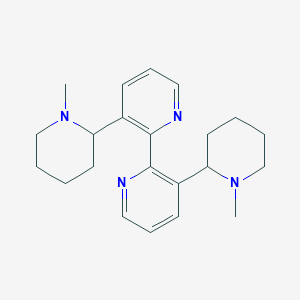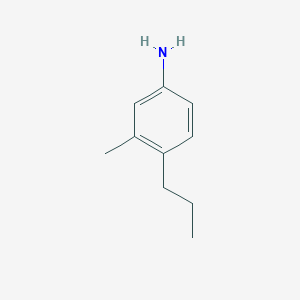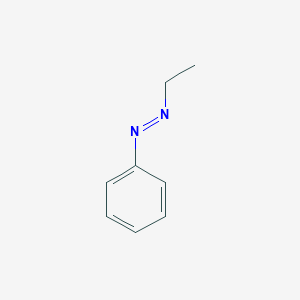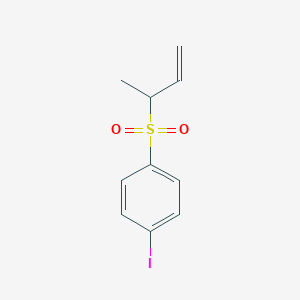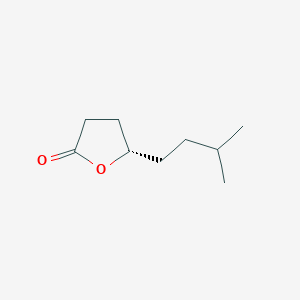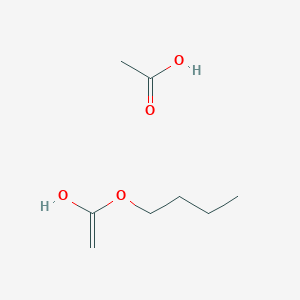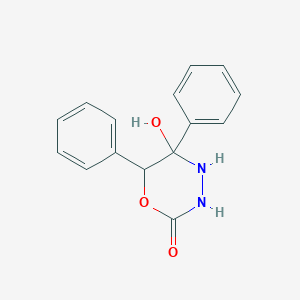![molecular formula C15H21NO4 B14399352 (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid CAS No. 87656-83-5](/img/structure/B14399352.png)
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzyl chloride and piperidine.
Formation of Intermediate: The 3,5-dimethoxybenzyl chloride is reacted with piperidine under basic conditions to form the intermediate 3,5-dimethoxybenzylpiperidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 3-position of the piperidine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process may also include advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces various substituted aromatic compounds.
科学的研究の応用
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
特性
CAS番号 |
87656-83-5 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-11-6-10(7-12(9-11)20-2)8-14-13(15(17)18)4-3-5-16-14/h6-7,9,13-14,16H,3-5,8H2,1-2H3,(H,17,18)/t13-,14+/m1/s1 |
InChIキー |
KORSFQWCVCHAOR-KGLIPLIRSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)C[C@H]2[C@@H](CCCN2)C(=O)O)OC |
正規SMILES |
COC1=CC(=CC(=C1)CC2C(CCCN2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


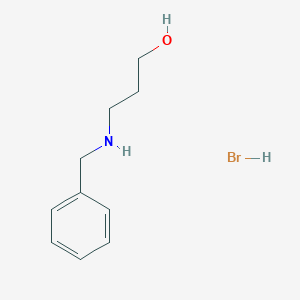
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
